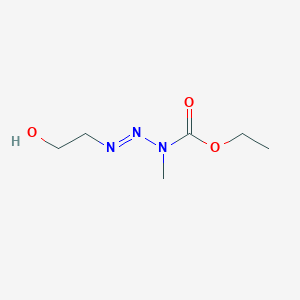

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate, commonly known as Aldicarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since been used extensively to protect crops such as cotton, peanuts, and potatoes. Aldicarb is a highly potent insecticide that acts on the nervous system of insects, causing paralysis and death.

Wirkmechanismus

Aldicarb acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. When Aldicarb inhibits the activity of acetylcholinesterase, acetylcholine accumulates in the nervous system, causing overstimulation and paralysis of the insect.

Biochemische Und Physiologische Effekte

Aldicarb has been shown to have both acute and chronic effects on the environment and human health. Acute exposure to Aldicarb can cause symptoms such as nausea, vomiting, and convulsions. Chronic exposure to Aldicarb has been linked to neurological disorders, reproductive problems, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Aldicarb is a highly potent insecticide that is effective against a wide range of pests. It is also relatively easy to use and can be applied in small amounts. However, Aldicarb is highly toxic and requires careful handling to prevent exposure to humans and the environment. It is also expensive and may not be suitable for use in all laboratory experiments.

Zukünftige Richtungen

There are several future directions for research on Aldicarb. One area of research is the development of more environmentally friendly insecticides that are less toxic to humans and the environment. Another area of research is the investigation of the long-term effects of Aldicarb exposure on human health. Finally, research could be conducted to investigate the effects of Aldicarb on different species of insects and the potential for resistance to develop.

Conclusion

In conclusion, Aldicarb is a highly potent insecticide that has been extensively studied for its insecticidal properties. It acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. Aldicarb has both acute and chronic effects on the environment and human health. While it is effective against a wide range of pests, it is highly toxic and requires careful handling. Future research could focus on the development of more environmentally friendly insecticides, investigation of the long-term effects of Aldicarb exposure on human health, and investigation of the effects of Aldicarb on different species of insects.

Synthesemethoden

Aldicarb can be synthesized by reacting methyl isocyanate with ethylene glycol. The resulting product is then reacted with ethyl alcohol to form Aldicarb. The synthesis process is complex and requires careful handling of the chemicals involved.

Wissenschaftliche Forschungsanwendungen

Aldicarb has been extensively studied for its insecticidal properties. It has been used in many scientific studies to investigate the effects of insecticides on the environment and human health. Aldicarb is also used in laboratory experiments to study the effects of insecticides on different species of insects.

Eigenschaften

CAS-Nummer |

113274-26-3 |

|---|---|

Produktname |

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |

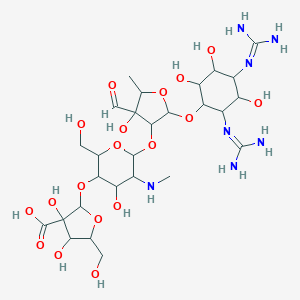

Molekularformel |

C6H13N3O3 |

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate |

InChI |

InChI=1S/C6H13N3O3/c1-3-12-6(11)9(2)8-7-4-5-10/h10H,3-5H2,1-2H3 |

InChI-Schlüssel |

SKTSRPYOEYXHMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(C)N=NCCO |

Kanonische SMILES |

CCOC(=O)N(C)N=NCCO |

Synonyme |

2-Triazene-1-carboxylic acid, 3-(2-hydroxyethyl)-1-methyl-, ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)